

Technical Application Note: Precision Quantitation of Eglinazine-Ethyl

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Compound of Interest

Compound Name: Eglinazine-ethyl

CAS No.: 6616-80-4

Cat. No.: B1615406

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Content Type: Detailed Application Note & Protocol Subject: **Eglinazine-ethyl** (CAS: 6616-80-4) as a Reference Standard Audience: Analytical Chemists, Environmental Toxicologists, and Method Development Scientists

Executive Summary & Analytical Significance

Eglinazine-ethyl (N-(4-chloro-6-ethylamino-1,3,5-triazin-2-yl)glycine ethyl ester) is a pre-emergence triazine herbicide.^[1] While structurally related to common triazines like Atrazine, its unique glycine ethyl ester side chain introduces specific analytical challenges—primarily hydrolytic instability.

This guide addresses the critical requirements for using **Eglinazine-ethyl** as a reference standard in residue analysis. Unlike stable alkyl-triazines, **Eglinazine-ethyl** requires strict pH control during extraction and storage to prevent conversion to its acid metabolite, Eglinazine. This protocol synthesizes buffered QuEChERS extraction with high-sensitivity LC-MS/MS detection to ensure data integrity.

Physicochemical Profile

Understanding the molecular behavior of **Eglinazine-ethyl** is prerequisite to method development. The ester bond renders the molecule susceptible to both acid and base hydrolysis, though base hydrolysis is significantly faster.

Property	Value	Analytical Implication
CAS Number	6616-80-4	Unique identifier for procurement.[2]
Molecular Formula	C ₉ H ₁₄ ClN ₅ O ₂	Isotopic pattern will show distinct Chlorine signature (³⁵ Cl/ ³⁷ Cl ratio ~3:1).
Molecular Weight	259.69 g/mol	Monoisotopic mass: 259.[2] [3]08. Precursor ion [M+H] ⁺ = 260.1.
LogP (Octanol/Water)	2.2 (Predicted)	Ideal for Reverse Phase (C18) chromatography. Retention will be moderate.
Solubility	Water: Moderate (~50-200 mg/L) Organic: Soluble in MeOH, ACN, Acetone	Prepare stock solutions in pure Acetonitrile (ACN) or Methanol (MeOH).
pKa	~4.0 (Triazine ring)	Ionizable in positive ESI mode.
Stability	Hydrolytically Unstable	Degrades to Eglinazine (Acid) in aqueous media, especially at pH > 7.

Critical Handling: Storage & Stability

Expert Insight: The most common source of quantitation error for **Eglinazine-ethyl** is not instrumental drift, but standard degradation prior to injection.

Storage Protocol

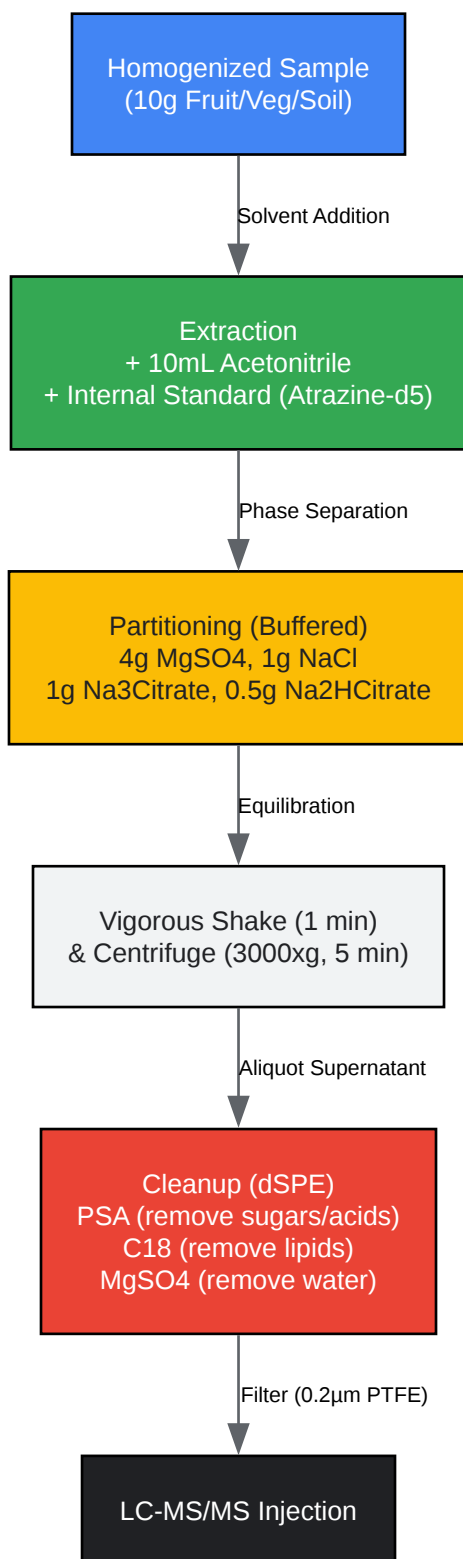
- **Primary Stock (1000 µg/mL):** Dissolve neat standard in anhydrous Acetonitrile. Store at -20°C in amber silanized glass vials. Stability: ~6 months.
- **Working Standards:** Prepare fresh weekly. Dilute using ACN:Water (50:50) only if analyzing immediately. For overnight runs, use acidified solvents (0.1% Formic Acid) to inhibit hydrolysis.

- **Moisture Control:** Allow vials to reach room temperature before opening to prevent condensation, which accelerates ester hydrolysis.

Experimental Workflow: Buffered QuEChERS Extraction

Standard QuEChERS (AOAC 2007.01 or EN 15662) is recommended, but must be buffered to prevent pH excursions that degrade the target analyte.

Diagram: Extraction Logic Flow



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Caption: Buffered QuEChERS workflow optimized for pH-sensitive ester herbicides.

Step-by-Step Protocol

- Weighing: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.
- Spiking: Add Internal Standard (e.g., Atrazine-d5) at 100 ng/g level. Vortex 30s.
- Extraction: Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 minute.
 - Note: Do not use Ethyl Acetate if you plan to use dSPE with PSA, as PSA can interact with Ethyl Acetate.
- Partitioning: Add Citrate Buffer Salts (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate).
 - Causality: The citrate buffer maintains pH ~5.0-5.5, protecting the **Eglinazine-ethyl** ester bond from hydrolysis.
- Centrifugation: Centrifuge at 3000 rcf for 5 minutes.
- Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 25mg PSA, 25mg C18, and 150mg MgSO₄. Vortex and centrifuge.
 - Warning: Minimize contact time with PSA (Primary Secondary Amine) as it is basic and can induce hydrolysis if left for hours. Analyze immediately after cleanup.

Instrumental Analysis: LC-MS/MS Protocol

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.^[4] GC-MS is possible but requires strict inlet temperature control (<230°C) to prevent thermal degradation.

Chromatographic Conditions

- System: UHPLC
- Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 μm.
- Column Temp: 40°C.

- Flow Rate: 0.3 mL/min.
- Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
- Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
 - Why Methanol? Triazines often show better peak shape in Methanol than ACN, though ACN is acceptable.

Gradient Table

Time (min)	% Mobile Phase B	Event
0.00	10%	Initial Hold
1.00	10%	Equilibration
8.00	95%	Linear Ramp
10.00	95%	Wash
10.10	10%	Re-equilibration
13.00	10%	End

MS/MS Detection Parameters (ESI Positive)

Since specific MRM transitions for **Eglinazine-ethyl** are rarely published in general databases, the following are predicted optimized transitions based on triazine fragmentation pathways (Loss of Ethyl, Loss of Ester, Ring cleavage).

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Role
Eglinazine-ethyl	260.1	214.1	15-20	Quantifier (Loss of Ethanol)
Eglinazine-ethyl	260.1	186.1	25-30	Qualifier (Loss of -COOEt)
Eglinazine-ethyl	260.1	132.0	35	Qualifier (Ring Fragment)
Atrazine-d5 (IS)	221.1	179.1	22	Internal Standard

Note: Optimize Collision Energy (CE) by infusing a 1 µg/mL standard directly into the MS source.

Validation & Quality Control

To ensure the method meets regulatory standards (e.g., SANTE/11312/2021), the following validation parameters must be met.

Linearity & Range

- Range: 1 ng/mL to 100 ng/mL (in vial concentration).
- Criteria: $R^2 > 0.99$ with residuals $< 20\%$.
- Matrix Matching: Prepare calibration curves in blank matrix extract to compensate for signal suppression/enhancement.

Recovery Limits

Matrix Type	Spike Level (mg/kg)	Acceptable Recovery (%)	RSD (%)
High Water (e.g., Cucumber)	0.01	70 - 120%	< 20%
High Acid (e.g., Citrus)	0.01	70 - 120%	< 20%
Soil	0.05	60 - 110%	< 20%

Troubleshooting Guide

- Issue: Low Recovery of **Eglinazine-ethyl** + Appearance of early eluting peak.
 - Cause: Hydrolysis to Eglinazine acid.
 - Fix: Check pH of extraction buffer. Ensure dSPE step is fast. Store autosampler vials at 4°C.
- Issue: Poor Sensitivity.
 - Cause: ESI suppression.
 - Fix: Switch from Methanol to Acetonitrile in mobile phase, or increase Ammonium Formate concentration to 10 mM.

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